molecular formula C14H21Cl2N5 B012596 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride CAS No. 19803-80-6

1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride

Cat. No. B012596
CAS RN: 19803-80-6
M. Wt: 330.3 g/mol
InChI Key: LJJAHJGGLNSLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CHIR99021 and is a selective inhibitor of glycogen synthase kinase 3 (GSK-3).

Mechanism of Action

CHIR99021 exerts its effects by binding to the ATP-binding site of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, thereby preventing its enzymatic activity. This leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell fate determination and tissue homeostasis.
Biochemical and Physiological Effects
In addition to its effects on 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, CHIR99021 has been shown to have other biochemical and physiological effects. For example, it has been shown to enhance the osteogenic differentiation of mesenchymal stem cells, promote the survival and proliferation of pancreatic β-cells, and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHIR99021 is its selectivity for 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which allows for the specific modulation of downstream signaling pathways. Additionally, CHIR99021 has been shown to be stable in culture medium and can be used at relatively low concentrations. However, one limitation of CHIR99021 is its potential toxicity, particularly at higher concentrations. Additionally, its effects may be cell-type specific and may vary depending on the experimental conditions.

Future Directions

There are numerous potential future directions for research on CHIR99021. One area of interest is its potential applications in regenerative medicine, particularly in the generation of functional tissues and organs. Additionally, further studies are needed to elucidate its effects on different cell types and under different experimental conditions. Finally, there is a need for the development of more potent and selective inhibitors of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which may have even greater potential for therapeutic applications.

Synthesis Methods

CHIR99021 can be synthesized using a multi-step procedure that involves the reaction of p-chlorophenyl isocyanate with 4-methylpiperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with amidine hydrochloride. The final product is obtained by recrystallization from an appropriate solvent.

Scientific Research Applications

CHIR99021 has been extensively studied for its potential applications in scientific research. One of its primary uses is as a selective inhibitor of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which is a key enzyme involved in the regulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride by CHIR99021 has been shown to promote the survival and proliferation of various types of cells, including embryonic stem cells, induced pluripotent stem cells, and neural stem cells.

properties

CAS RN

19803-80-6

Molecular Formula

C14H21Cl2N5

Molecular Weight

330.3 g/mol

IUPAC Name

N'-[N'-(4-chlorophenyl)carbamimidoyl]-4-methylpiperidine-1-carboximidamide;hydrochloride

InChI

InChI=1S/C14H20ClN5.ClH/c1-10-6-8-20(9-7-10)14(17)19-13(16)18-12-4-2-11(15)3-5-12;/h2-5,10H,6-9H2,1H3,(H4,16,17,18,19);1H

InChI Key

LJJAHJGGLNSLTK-UHFFFAOYSA-N

Isomeric SMILES

CC1CCN(CC1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N.Cl

SMILES

CC1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl

Canonical SMILES

CC1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl

Other CAS RN

19803-80-6

synonyms

N-((p-Chlorophenyl)amidino)-4-methyl-1-piperidinecarboxamidine monohyd rochloride

Origin of Product

United States

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